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Compound Name: 4-Chloro-6-fluoropyrimidin-5-ol

Cat. No.: B13084901

Get Quote

Design, Synthesis, and Functionalization of 4-Chloro-6-fluoropyrimidin-5-ol: A Technical

Whitepaper

Executive Summary
In the landscape of modern drug discovery, the pyrimidine ring remains a privileged

pharmacophore, serving as the core scaffold for countless kinase inhibitors, antivirals, and

oncology therapeutics[1]. As a Senior Application Scientist, I approach pyrimidine derivatives

not merely as static structures, but as dynamic electronic matrices. 4-Chloro-6-
fluoropyrimidin-5-ol represents a highly specialized, densely functionalized building block.

While often utilized as a proprietary intermediate in advanced API synthesis—anchored

structurally by its well-documented analog 4-chloro-6-fluoropyrimidine (CAS 51422-01-6)[2],[3],

—its unique tri-functionalization offers unparalleled regiocontrol. The orthogonal reactivity of the

4-chloro and 6-fluoro positions, coupled with the directing and hydrogen-bonding capabilities of

the 5-hydroxyl group, makes it an exceptionally programmable scaffold for rational drug design.

Structural and Physicochemical Profiling
The synthetic utility of 4-chloro-6-fluoropyrimidin-5-ol is dictated by the intense electronic

push-pull within its ring system. The
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-deficient nature of the 1,3-diazine core is further exacerbated by the electron-withdrawing
halogens, rendering the C4 and C6 positions highly electrophilic[1].

Crucially, the presence of the 5-OH group alters the electronic landscape. Unsubstituted

pyrimidin-5-ol possesses a pKa of approximately 6.8[1]. However, the strong inductive (-I)

effects of the adjacent chlorine and fluorine atoms stabilize the conjugate base, significantly

lowering the pKa.

Table 1: Predicted Physicochemical Properties & Mechanistic Implications

Property
Value
(Calculated/Predicted)

Mechanistic & Synthetic
Implication

Molecular Formula -

Molecular Weight 148.52 g/mol [2]

Low MW allows for high Ligand

Efficiency (LE) in fragment-

based drug design.

LogP 1.35

Balanced lipophilicity;

halogens offset the

hydrophilicity of the pyrimidine

core.

TPSA 46.0 Å²

Excellent passive membrane

permeability for intracellular

targeting.

pKa (5-OH) ~4.5 - 5.2

Highly acidic; requires

transient protection during

basic

to prevent ring deactivation.

Mechanistic Causality in Regioselective
Functionalization
The hallmark of 4-chloro-6-fluoropyrimidin-5-ol is its capacity for regioselective Nucleophilic

Aromatic Substitution (
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). When subjected to a nucleophile, the reaction kinetically favors the displacement of the
fluorine atom at C6 over the chlorine at C4.

The Causality: The rate-determining step in

is the formation of the anionic Meisenheimer complex. Fluorine's extreme electronegativity
withdraws electron density via the sigma framework, stabilizing this high-energy transition state
far more effectively than chlorine. Consequently, the activation energy (

) for attack at the C-F bond is lower, making fluorine the kinetically superior leaving group,
despite the C-Cl bond being thermodynamically weaker.
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Figure 1: Regioselectivity pathways in SNAr reactions of 4-chloro-6-fluoropyrimidin-5-ol.

Table 2: Regioselectivity Matrix for

on the Protected Scaffold

Nucleophile Type
Reagents &
Conditions

Major Regioisomer Typical Yield

Aliphatic Amine , DIPEA, THF, 0°C
6-Substituted (F

displacement)
>85%

Aromatic Amine , NaH, DMF, 25°C
6-Substituted (F

displacement)
70-80%

Thiolate , EtOH, 0°C
6-Substituted (F

displacement)
>90%

Alkoxide , THF, 60°C
4,6-Disubstituted

(Over-reaction)
Variable

Experimental Methodologies (Self-Validating
Protocols)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-

validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic

rationales for every operational choice.

Protocol A: Synthesis of the Core Scaffold via Halogen
Exchange (Halex)
Objective: Convert symmetric 4,6-dichloropyrimidin-5-ol to the asymmetric 4-chloro-6-fluoro

core.

Setup: Charge a flame-dried Schlenk flask with 4,6-dichloropyrimidin-5-ol (1.0 eq) and

anhydrous DMF (0.5 M).

Reagent Addition: Add spray-dried Potassium Fluoride (KF, 1.5 eq) and 18-crown-6 (0.1 eq).
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Causality: Fluoride is heavily solvated and deactivated in protic environments. 18-crown-6

selectively chelates the

cation, generating a "naked," highly nucleophilic

anion capable of attacking the electron-deficient ring.

Reaction: Heat the mixture to 80°C for 4 hours.

Validation: Monitor strictly via LC-MS. The reaction must be quenched when the mono-

fluoro intermediate peaks to prevent thermodynamic over-fluorination to the 4,6-difluoro

byproduct.

Workup: Cool to room temperature, dilute with EtOAc, and wash three times with 5%

aqueous LiCl.

Causality: DMF is notoriously difficult to remove; the

ions effectively partition the DMF into the aqueous layer, preventing emulsion formation
and ensuring a clean organic phase. Dry over

and purify via flash chromatography.

Protocol B: Regioselective with Morpholine
Objective: Selectively functionalize the C6 position while preserving the C4-Cl bond for

downstream cross-coupling.

Transient Protection: React 4-chloro-6-fluoropyrimidin-5-ol with MOM-Cl (1.2 eq) and

(1.5 eq) in DCM at 0°C.

Causality: Without protection, the basic conditions of the

will deprotonate the highly acidic 5-OH. The resulting oxyanion will donate electron density
(+M effect) into the ring, crippling its electrophilicity and stalling the

.
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Nucleophilic Attack: Dissolve the MOM-protected intermediate in anhydrous THF. Add

morpholine (1.05 eq) and

(2.0 eq) at -78°C.

Kinetic Control: Slowly warm the reaction to 0°C over 2 hours.

Validation: Low temperatures enforce strict kinetic control, ensuring the nucleophile

exclusively attacks the F-bearing C6 carbon. Monitor by TLC (UV active); the starting

material spot should cleanly convert to a single, slightly more polar product spot.

Deprotection: Following standard aqueous workup, stir the crude intermediate in 2M

HCl/MeOH for 3 hours at 40°C to quantitatively cleave the MOM acetal, yielding 4-chloro-6-

morpholinopyrimidin-5-ol.
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Figure 2: Synthetic workflow and downstream functionalization of 4-chloro-6-fluoropyrimidin-
5-ol.

Applications in Drug Development
In the context of targeted therapeutics, hydroxypyrimidines are highly valued for their ability to

participate in crucial hydrogen-bonding networks[4]. When 4-chloro-6-fluoropyrimidin-5-ol is
elaborated into an advanced API, the pyrimidine nitrogens frequently act as hydrogen bond
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acceptors for the kinase hinge region (e.g., interacting with the backbone NH of the gatekeeper

+ 1 residue).

Simultaneously, the 5-OH acts as a potent hydrogen bond donor, locking the molecule into a

rigid, highly specific bioactive conformation. The remaining C4-chlorine serves as a perfect

synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing

medicinal chemists to rapidly sweep chemical space in the solvent-exposed regions of the

target protein.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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